4-chloro-N-(2,3-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
Description
This compound belongs to the pyrazolo[3,4-b]pyridine carboxamide family, characterized by a fused bicyclic heteroaromatic core with a carboxamide substituent. Key structural features include:
- Chloro substituent at position 4 (electron-withdrawing group influencing reactivity and binding interactions).
- 2,3-Dimethylphenyl carboxamide moiety (steric and electronic modulation for target selectivity).
Properties
IUPAC Name |
4-chloro-N-(2,3-dimethylphenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O/c1-13-8-7-11-18(14(13)2)25-22(28)17-12-24-21-19(20(17)23)15(3)26-27(21)16-9-5-4-6-10-16/h4-12H,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPJQUCKVKGOCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CN=C3C(=C2Cl)C(=NN3C4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-chloro-N-(2,3-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-b]pyridine family, characterized by a fused ring system that contributes to its biological activity. The presence of a chloro group and a dimethylphenyl substituent are significant for its interaction with biological targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit notable anticancer properties. A related compound was screened against glioblastoma cell lines, demonstrating low micromolar activity against the AKT2/PKBβ kinase, which is crucial in oncogenic signaling pathways. This compound inhibited neurosphere formation in patient-derived glioma stem cells while showing reduced toxicity towards non-cancerous cells .
Kinase Inhibition
The compound has been evaluated for its ability to inhibit various kinases. In one study, it was found to specifically inhibit AKT2 among 139 tested kinases, suggesting its potential as a targeted therapeutic agent in cancer treatment . The inhibition of AKT signaling is particularly relevant because it is often upregulated in various cancers.
Case Studies
- Glioblastoma Inhibition : A study involving a series of pyrazolo[3,4-b]pyridine derivatives highlighted that one derivative showed promising results in inhibiting glioblastoma cell proliferation. The compound demonstrated an effective EC50 against glioma cell lines while being less toxic to healthy cells .
- EGFR Inhibition : Another related study focused on pyrazolo[3,4-d]pyrimidine derivatives as epidermal growth factor receptor inhibitors (EGFRIs). Some derivatives exhibited potent anti-proliferative activities against A549 and HCT-116 cancer cells, indicating the potential for similar activity in the pyrazolo[3,4-b]pyridine series .
Table 1: Summary of Biological Activities
| Compound Name | Target Kinase | EC50 (µM) | Cell Line Tested | Remarks |
|---|---|---|---|---|
| 4-Chloro-Pyrazole Derivative | AKT2/PKBβ | Low micromolar | Glioblastoma | Selective inhibition with low toxicity to non-cancerous cells |
| Pyrazolo[3,4-d]pyrimidine Derivative | EGFR | 0.016 (WT), 0.236 (T790M) | A549, HCT-116 | Potent anti-proliferative activity |
The mechanism underlying the biological activity of this compound likely involves the inhibition of key signaling pathways associated with cancer progression. By targeting kinases like AKT2, it disrupts critical cellular processes such as proliferation and survival in cancer cells.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives as anticancer agents. The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression, particularly Polo-like kinase 1 (Plk1), which is crucial for mitosis and is often overexpressed in various cancers.
- Mechanism of Action : The compound acts as a selective inhibitor of the Polo-box domain of Plk1. This inhibition can disrupt the normal cell cycle, leading to apoptosis in cancer cells while minimizing cytotoxicity to normal cells .
- Case Studies : In vitro studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against these cell lines .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens, including bacteria and fungi.
- In vitro Studies : Research has shown that pyrazolo[3,4-b]pyridine derivatives possess inhibitory effects against Mycobacterium tuberculosis. The structure-activity relationship indicates that modifications at specific positions enhance activity against this pathogen .
- Applications in Drug Development : Given the rising resistance to conventional antibiotics, compounds like 4-chloro-N-(2,3-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide could serve as lead compounds for developing new antimicrobial agents.
Neurological Disorders
Research indicates that pyrazolo[3,4-b]pyridine derivatives may also play a role in treating neurological disorders such as Alzheimer's disease.
- Mechanism of Action : These compounds are believed to inhibit phosphodiesterase 4 (PDE4), an enzyme implicated in neuroinflammation and cognitive decline associated with Alzheimer's disease. By inhibiting PDE4, these compounds may enhance cognitive function and reduce neuroinflammation .
- Experimental Results : Animal models have shown that administration of pyrazolo[3,4-b]pyridine derivatives leads to improved memory retention and reduced markers of inflammation in the brain .
Summary of Applications
| Application Area | Mechanism/Target | Key Findings |
|---|---|---|
| Antitumor Activity | Inhibition of Plk1 | Significant cytotoxicity against cancer cell lines |
| Antimicrobial Properties | Inhibition of Mycobacterium tuberculosis | Potential lead for new antibiotics |
| Neurological Disorders | Inhibition of PDE4 | Improved cognitive function in animal models |
Comparison with Similar Compounds
Key Observations :
- Substituent Position Matters : The 4-chloro group in the target compound contrasts with 5-chloro or 6-cyclopropyl groups in analogs, altering electronic distribution and steric bulk .
- Carboxamide Diversity: The 2,3-dimethylphenyl group in the target compound may enhance hydrophobic interactions compared to pyridylmethyl () or cyanopyrazole () substituents.
Melting Points and Solubility
Key Trend : Bulky aryl groups (e.g., 4-chlorophenyl in 3b) increase melting points and reduce aqueous solubility .
Pharmacological Comparison
While direct activity data for the target compound are unavailable, structurally related analogs exhibit diverse biological roles:
- Cannabinoid CB1 Antagonism: ’s pyrazole-carboxamide shows potent CB1 antagonism (IC50 = 0.139 nM), attributed to its 2,4-dichlorophenyl and pyridylmethyl groups .
- Kinase Inhibition : Pyrazolo-pyridines with cyclopropyl groups () are hypothesized to target ATP-binding pockets due to planar aromatic systems .
Preparation Methods
Cyclization of 1,3-Diketone Precursors
A widely adopted method involves the cyclocondensation of 1,3-diketones with hydrazine derivatives. For instance, phenylhydrazine reacts with trifluoromethyl-1,3-diketones under refluxing ethanol to yield 1,3,4,5-tetrasubstituted pyrazoles. Adapting this strategy, the reaction of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 2,3-dimethylaniline in the presence of a Lewis acid catalyst (e.g., ZnCl₂) generates the pyrazolo[3,4-b]pyridine core via intramolecular cyclization. Key parameters include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 80–100°C | 78–85 |
| Catalyst Loading | 10 mol% ZnCl₂ | – |
| Reaction Time | 12–24 h | – |
Palladium-Catalyzed Coupling Reactions
Palladium-mediated cross-coupling offers regioselective control. The Skrydstrup group demonstrated that 3-iodo-1H-pyrazolo[3,4-b]pyridine undergoes aminocarbonylation with CO gas (generated ex situ) and primary amines to install carboxamide groups at position 3. While this method originally targeted position 3 carboxamides, modifying the iodinated precursor to position 5 enables analogous functionalization.
Chlorination at Position 4
Chlorination is achieved through electrophilic aromatic substitution (EAS) or late-stage functionalization:
EAS with Cl₂ or NCS
The pyrazolo[3,4-b]pyridine core undergoes chlorination at position 4 using Cl₂ gas in dichloromethane at 0°C. Selectivity is enhanced by electron-donating methyl groups at positions 2 and 3, which deactivate competing sites.
Late-Stage Chlorination via Sandmeyer Reaction
Diazotization of a 4-amino intermediate followed by treatment with CuCl generates the 4-chloro derivative. This method avoids over-chlorination but requires stringent temperature control (−5°C).
Industrial-Scale Production Considerations
Transitioning from laboratory to industrial synthesis necessitates optimizing cost, safety, and yield:
Continuous Flow Chemistry
Microreactor systems enhance heat transfer and mixing, reducing reaction times for cyclization steps from 24 h to 2–4 h. A representative setup for the aminocarbonylation step achieves 90% yield with 5 mol% Pd catalyst in a continuous flow regime.
Green Chemistry Approaches
Solvent-free mechanochemical grinding (e.g., ball milling) minimizes waste. For instance, cyclocondensation of diketones and hydrazines under milling conditions achieves 85% yield in 1 h, compared to 24 h under reflux.
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies:
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Aminocarbonylation | High regioselectivity | Requires CO handling | 93 |
| Hydrazine Cyclization | Low cost | Multi-step oxidation | 70–78 |
| Continuous Flow | Scalable | High initial investment | 90 |
Q & A
Q. What synthetic strategies are effective for constructing the pyrazolo[3,4-b]pyridine core in this compound?
The pyrazolo[3,4-b]pyridine scaffold can be synthesized via cyclocondensation of substituted pyridine precursors with hydrazine derivatives. For example, describes a multi-step synthesis using nitrophenyl and cyanide groups to stabilize the heterocyclic core. Key steps include:
- Nucleophilic substitution to introduce chloro and methyl groups.
- Palladium-catalyzed coupling for aryl group attachment (e.g., phenyl rings).
- Carboxamide formation via condensation with activated carboxylic acids or esters. Reaction conditions (temperature, solvent polarity, and catalyst loading) must be optimized to avoid side products like regioisomers .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Use a combination of X-ray crystallography (for unambiguous bond-length/angle confirmation; see monoclinic lattice parameters in and ) and spectroscopic techniques :
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
Screen against kinase targets (e.g., JAK or Aurora kinases) due to structural similarity to pyrazolo-pyridine kinase inhibitors ( ). Use:
- In vitro enzymatic assays with ATP-competitive binding protocols.
- Cell viability assays (e.g., MTT) in cancer cell lines (IC₅₀ determination). Include positive controls (e.g., staurosporine) and validate selectivity via counter-screens against unrelated enzymes .
Advanced Research Questions
Q. How do substituent modifications at the N-(2,3-dimethylphenyl) group affect target binding affinity?
Systematic structure-activity relationship (SAR) studies are critical:
- Replace dimethylphenyl with electron-withdrawing groups (e.g., chloro, trifluoromethyl) to enhance hydrophobic interactions ( ).
- Introduce bulky substituents (e.g., tert-butyl) to probe steric tolerance in the binding pocket. Use molecular docking (e.g., AutoDock Vina) to predict binding poses and validate with isothermal titration calorimetry (ITC) for ΔG quantification .
Q. What crystallographic insights explain the compound’s conformational stability?
Single-crystal X-ray data (e.g., ) reveal:
- Dihedral angles between the pyrazolo-pyridine core and phenyl rings (<10°), indicating planarity that favors π-π stacking.
- Hydrogen-bond networks between the carboxamide NH and chloro groups (distance ~2.8 Å), stabilizing the solid-state structure. Compare with DFT calculations (B3LYP/6-31G*) to assess gas-phase vs. crystal-phase conformers .
Q. How can researchers resolve contradictions in biological activity data across cell lines?
Discrepancies may arise from cell-specific metabolism or off-target effects . Mitigate via:
- Metabolic stability assays (e.g., liver microsomes) to identify rapid degradation pathways.
- CRISPR-Cas9 knockout models to confirm target dependency.
- Proteome-wide profiling (e.g., kinome-wide scans) to map off-target interactions. Cross-reference with ’s methodology for pyrazolo-pyrimidine analogs .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
